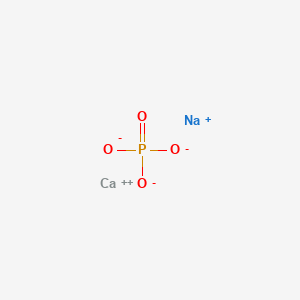

Calcium sodium phosphate

Description

The exact mass of the compound Calcium sodium phosphate is 157.9057806 g/mol and the complexity rating of the compound is 36.8. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Calcium sodium phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Calcium sodium phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

calcium;sodium;phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q+2;+1;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJJQWWVWRCVQT-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[Na+].[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaNaO4P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10889621 | |

| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals, Liquid; Dry Powder, Pellets or Large Crystals, Other Solid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Other Solid | |

| Record name | Glass, oxide, chemicals | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13780-17-1, 15555-25-6, 65997-17-3 | |

| Record name | Calcium sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013780171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhenanite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015555256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glass, oxide, chemicals | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, calcium sodium salt (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10889621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glass, oxide, chemicals | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium sodium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.010 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SODIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7850XT8YDT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure Analysis of Calcium Sodium Phosphate (NaCaPO4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium sodium phosphate (B84403) (NaCaPO4), also known as rhenanite, is a material of significant interest in the fields of biomaterials and phosphor development. Its biocompatibility and structural properties make it a candidate for applications in bone regeneration and as a host lattice for luminescent materials. A thorough understanding of its crystal structure is paramount for optimizing its properties for these applications. This technical guide provides a comprehensive analysis of the crystal structure of NaCaPO4, detailing its crystallographic parameters, synthesis methodologies, and the application of advanced characterization techniques such as X-ray diffraction (XRD) and Rietveld refinement. This document is intended to serve as a core reference for researchers and professionals working with this versatile inorganic compound.

Introduction

Calcium sodium phosphate (NaCaPO4) is a double salt of calcium and sodium with phosphoric acid. It crystallizes in an orthorhombic system and is isostructural with the mineral buchwaldite. The arrangement of the constituent ions in the crystal lattice dictates its physical and chemical properties, including its bioactivity, solubility, and luminescence characteristics. This guide delves into the atomic-scale architecture of NaCaPO4 to provide a foundational understanding for its application in scientific research and development.

Crystal Structure of Calcium Sodium Phosphate

The crystal structure of NaCaPO4 has been determined through single-crystal and powder X-ray diffraction studies. It belongs to the orthorhombic crystal system with the non-centrosymmetric space group Pna2₁[1]. The structure consists of a three-dimensional network of corner-sharing PO₄ tetrahedra, with Na⁺ and Ca²⁺ ions occupying distinct sites within the framework.

Crystallographic Data

The fundamental crystallographic data for NaCaPO4 are summarized in the table below. These data are essential for indexing diffraction patterns and as a starting point for Rietveld refinement.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ (No. 33) |

| Lattice Parameters | a = 5.479 Å |

| b = 9.206 Å | |

| c = 20.658 Å | |

| α = β = γ = 90° | |

| Unit Cell Volume | 1041.5 ų |

| Formula Units (Z) | 12 |

Data obtained from the Materials Project, entry mp-14401.[1]

Atomic Coordinates

The asymmetric unit of NaCaPO4 contains three unique Na⁺ sites, three unique Ca²⁺ sites, three unique P⁵⁺ sites, and twelve unique O²⁻ sites. The fractional atomic coordinates for each atom in the asymmetric unit are provided in the table below.

| Atom | Wyckoff Site | x | y | z |

| Na1 | 4a | 0.245 | 0.642 | 0.417 |

| Na2 | 4a | 0.252 | 0.930 | 0.334 |

| Na3 | 4a | 0.259 | 0.354 | 0.334 |

| Ca1 | 4a | 0.243 | 0.124 | 0.418 |

| Ca2 | 4a | 0.261 | 0.400 | 0.584 |

| Ca3 | 4a | 0.263 | 0.880 | 0.583 |

| P1 | 4a | 0.253 | 0.125 | 0.584 |

| P2 | 4a | 0.257 | 0.625 | 0.583 |

| P3 | 4a | 0.261 | 0.375 | 0.250 |

| O1 | 4a | 0.048 | 0.063 | 0.556 |

| O2 | 4a | 0.051 | 0.563 | 0.557 |

| O3 | 4a | 0.056 | 0.814 | 0.222 |

| O4 | 4a | 0.059 | 0.314 | 0.222 |

| O5 | 4a | 0.250 | 0.250 | 0.611 |

| O6 | 4a | 0.250 | 0.750 | 0.611 |

| O7 | 4a | 0.252 | 0.500 | 0.278 |

| O8 | 4a | 0.254 | 0.000 | 0.278 |

| O9 | 4a | 0.457 | 0.063 | 0.611 |

| O10 | 4a | 0.461 | 0.563 | 0.611 |

| O11 | 4a | 0.466 | 0.814 | 0.278 |

| O12 | 4a | 0.468 | 0.314 | 0.278 |

Data derived from the Crystallographic Information File (CIF) of the Materials Project, entry mp-14401.

Selected Bond Lengths and Angles

The coordination environments of the cations and the geometry of the phosphate tetrahedra are critical for understanding the material's properties. The following table summarizes key bond lengths and angles within the NaCaPO4 structure.

| Bond | Distance (Å) | Angle | **Value (°) ** |

| Na-O | 2.32 - 3.08 | O-P-O | 108.3 - 110.8 |

| Ca-O | 2.32 - 2.83 | ||

| P-O | 1.54 - 1.56 |

Bond distance ranges are provided as the structure contains multiple unique sites for each atom type.

Experimental Protocols

The synthesis of high-purity, crystalline NaCaPO4 is crucial for accurate structural analysis. The two most common methods are the solid-state reaction and sol-gel synthesis.

Solid-State Synthesis Protocol

The solid-state reaction method involves the high-temperature reaction of precursor powders.

Materials:

-

Sodium carbonate (Na₂CO₃) or Sodium dihydrogen phosphate (NaH₂PO₄)

-

Calcium carbonate (CaCO₃) or Calcium hydrogen phosphate (CaHPO₄)

-

Ammonium (B1175870) dihydrogen phosphate ((NH₄)H₂PO₄) or Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

Procedure:

-

Precursor Mixing: Stoichiometric amounts of the precursor powders are weighed and thoroughly mixed. For example, Na₂CO₃, CaCO₃, and (NH₄)₂HPO₄ can be used in a 1:2:2 molar ratio. The powders should be ground together in an agate mortar for at least 30 minutes to ensure homogeneity.

-

Calcination: The mixed powder is placed in an alumina (B75360) crucible and heated in a furnace. A two-step heating process is often employed:

-

An initial heating step at a lower temperature (e.g., 600-800 °C) for several hours to decompose the carbonates and ammonium salts.

-

A final, higher temperature sintering step (e.g., 900-1100 °C) for an extended period (10-24 hours) to facilitate the solid-state reaction and promote crystallization. Intermediate grinding between heating steps can improve the homogeneity of the final product.

-

-

Cooling: The sample is slowly cooled to room temperature within the furnace to prevent the formation of amorphous phases or thermal shock-induced defects.

-

Characterization: The resulting powder is characterized by X-ray diffraction to confirm the formation of the single-phase NaCaPO4.

Sol-Gel Synthesis Protocol

The sol-gel method offers better control over particle size and homogeneity at lower synthesis temperatures.

Materials:

-

Calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O)

-

Sodium nitrate (NaNO₃)

-

Ammonium dihydrogen phosphate ((NH₄)H₂PO₄)

-

Citric acid (C₆H₈O₇)

-

Ammonia (B1221849) solution (NH₄OH)

-

Deionized water

Procedure:

-

Precursor Solution: Stoichiometric amounts of Ca(NO₃)₂·4H₂O, NaNO₃, and (NH₄)H₂PO₄ are dissolved in deionized water.

-

Chelation: Citric acid is added to the solution as a chelating agent. The molar ratio of citric acid to total metal cations is typically maintained at 1:1 or higher. The solution is stirred until all components are fully dissolved.

-

pH Adjustment: The pH of the solution is adjusted to around 7 by the dropwise addition of ammonia solution. This initiates the formation of a viscous sol.

-

Gel Formation: The sol is heated on a hot plate at a temperature of 80-100 °C with continuous stirring. As the water evaporates, the solution becomes more viscous and eventually forms a transparent gel.

-

Drying and Combustion: The gel is dried in an oven at 120-150 °C to remove residual water. The dried gel is then heated to a higher temperature (e.g., 500-700 °C) where it undergoes self-combustion, resulting in a voluminous, fine powder.

-

Calcination: The resulting powder is calcined at a temperature between 700 °C and 900 °C for a few hours to obtain the well-crystallized NaCaPO4 phase.

-

Characterization: The final product is analyzed using XRD to verify its crystal structure and phase purity.

X-ray Diffraction and Rietveld Refinement

Powder X-ray diffraction is the primary technique for the structural characterization of polycrystalline NaCaPO4. The Rietveld method is a powerful tool for refining the crystal structure model by fitting a calculated diffraction pattern to the experimental data.

XRD Data Collection Protocol

Instrumentation:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is commonly used.

-

A diffracted beam monochromator or a detector with good energy resolution is recommended to minimize fluorescence background.

Sample Preparation:

-

The synthesized NaCaPO4 powder should be finely ground to ensure random crystallite orientation and minimize preferred orientation effects.

-

The powder is then packed into a sample holder. Care should be taken to create a flat, smooth surface that is level with the holder's reference plane to avoid sample displacement errors.

Data Collection Parameters:

-

2θ Range: A wide 2θ range, typically from 10° to 100°, should be scanned to collect a sufficient number of reflections for a reliable refinement.

-

Step Size: A small step size (e.g., 0.01-0.02° in 2θ) is necessary to accurately define the peak profiles.

-

Counting Time: A sufficiently long counting time per step is required to obtain good counting statistics, especially for reflections at higher 2θ angles.

Rietveld Refinement Protocol

The Rietveld refinement is typically performed using specialized software such as GSAS-II or FullProf. The following is a generalized workflow for the refinement of NaCaPO4 data.

Initial Model:

-

The initial structural model is based on the known crystallographic data for NaCaPO4 (space group Pna2₁, and the lattice parameters and atomic coordinates provided in Section 2).

Refinement Strategy: The refinement proceeds in a stepwise manner, where different sets of parameters are refined sequentially to ensure a stable and meaningful convergence.

-

Scale Factor and Background: Initially, only the scale factor and background parameters are refined. The background is typically modeled using a polynomial function.

-

Lattice Parameters and Zero-Shift: Once the background is well-fitted, the lattice parameters (a, b, c) and the diffractometer zero-shift error are introduced into the refinement.

-

Peak Shape Parameters: The peak profile is modeled using a pseudo-Voigt or Pearson VII function. The parameters controlling the peak width and shape (e.g., U, V, W for Gaussian broadening and X, Y for Lorentzian broadening) are then refined. Asymmetry parameters may also be included if the peaks show significant asymmetry at low angles.

-

Atomic Coordinates: The fractional atomic coordinates (x, y, z) for all atoms are refined. It is often advisable to refine the coordinates of the heavier atoms (Ca, P) before the lighter atoms (Na, O).

-

Isotropic Displacement Parameters: Isotropic displacement parameters (B_iso) for each atom, which account for thermal vibrations, are then refined.

-

Anisotropic Displacement Parameters (Optional): If the data quality is very high, anisotropic displacement parameters (ADPs) can be refined for some or all of the atoms to model the anisotropy of their thermal motion.

-

Global Refinement: In the final stages, all parameters are typically refined simultaneously until the fit converges, as indicated by minimal changes in the goodness-of-fit parameters (e.g., χ², Rwp).

Biological Signaling and NaCaPO4

While NaCaPO4 is considered a bioactive material, promoting bone-like apatite formation on its surface in physiological environments, there is limited direct evidence in the current scientific literature detailing its role in specific intracellular signaling pathways. The cellular response to calcium phosphate-based biomaterials is generally understood to be mediated by the local release of calcium and phosphate ions, as well as the surface topography and chemistry of the material.

These ions can influence several signaling pathways critical for osteoblast differentiation and function, including:

-

BMP/Smad Pathway: Bone Morphogenetic Proteins (BMPs) are key growth factors in bone formation. The local ionic environment can influence BMP expression and the subsequent phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the expression of osteogenic genes like Runx2.

-

Wnt/β-catenin Pathway: The Wnt signaling pathway is crucial for bone mass regulation. The interaction of cells with the biomaterial surface can modulate the activity of this pathway, leading to the stabilization of β-catenin and its translocation to the nucleus to activate target genes.

-

MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK, are involved in cell proliferation, differentiation, and survival. The surface properties of biomaterials can trigger these pathways, influencing osteoblast behavior.

It is important to note that this diagram represents a generalized model of cell-biomaterial interactions. The specific signaling events triggered by crystalline NaCaPO4 require further investigation.

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of calcium sodium phosphate. The crystallographic data, including lattice parameters, space group, and atomic coordinates, have been presented in a clear and structured format. Detailed, generalized protocols for the synthesis of NaCaPO4 via solid-state and sol-gel methods, as well as for its structural refinement using the Rietveld method, have been outlined to aid researchers in their experimental work. While the direct involvement of crystalline NaCaPO4 in specific cellular signaling pathways remains an area for future research, the foundational knowledge of its crystal structure is a critical prerequisite for advancing its application in biomaterials and other technological fields.

References

An In-depth Technical Guide on the Core Chemical and Physical Properties of Sodium Calcium Phosphate (CaNaPO4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium calcium phosphate (B84403) (CaNaPO₄), also known as rhenanite, is a mixed-cation phosphate that is garnering significant interest in the fields of biomaterials, drug delivery, and regenerative medicine. Its unique position, with properties intermediate between the highly soluble sodium phosphates and the sparingly soluble calcium phosphates, makes it a material of considerable scientific and therapeutic potential. This technical guide provides a comprehensive overview of the core chemical and physical properties of CaNaPO₄, detailed experimental protocols for its synthesis and characterization, and a visualization of its cellular uptake mechanism in the context of drug delivery.

Chemical and Physical Properties

Sodium calcium phosphate is a white, odorless solid. The β-polymorph of CaNaPO₄ is the most common form at room temperature and possesses an orthorhombic crystal structure. The presence of both sodium and calcium ions in its crystal lattice imparts properties that are distinct from other calcium phosphate-based biomaterials like hydroxyapatite (B223615) and tricalcium phosphate.

Quantitative Data Summary

The following tables summarize the key quantitative chemical and physical properties of CaNaPO₄.

Table 1: General and Chemical Properties of CaNaPO₄

| Property | Value | Reference |

| Chemical Formula | CaNaPO₄ | [1] |

| Molecular Weight | 158.04 g/mol | [1] |

| IUPAC Name | Calcium sodium phosphate | [1] |

| Synonyms | Rhenanite, Sodium calcium phosphate | [1] |

Table 2: Physical and Structural Properties of β-CaNaPO₄

| Property | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Theoretical Density | 3.11 g/cm³ | [3] |

| Ceramic Density | 0.94 g/cm³ (for a specific formulation) | [2][3][4] |

| Compressive Strength | 10.3 MPa (for a specific ceramic formulation) | [2][4] |

| Phase Transition | β to α phase at ~690 °C | [5][6] |

| Melting Point | Above 1175 °C | [5] |

| Solubility | Sparingly soluble in water, with solubility being intermediate between highly soluble sodium phosphates and low-solubility calcium phosphates. | [7] |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of CaNaPO₄.

Synthesis Methodologies

3.1.1. Solid-State Reaction Method

This method involves the high-temperature reaction of solid precursors to form the desired CaNaPO₄ phase.

-

Materials: Calcium carbonate (CaCO₃), sodium carbonate (Na₂CO₃), and diammonium hydrogen phosphate ((NH₄)₂HPO₄) or calcium hydrogen phosphate (CaHPO₄).

-

Procedure:

-

Stoichiometric amounts of the precursor powders are intimately mixed. For example, a mixture of calcium carbonate, sodium carbonate, and diammonium hydrogen phosphate can be used.

-

The powder mixture is ground, typically in a ball mill, to ensure homogeneity and increase the surface area for reaction.

-

The homogenized powder is placed in an alumina (B75360) or platinum crucible.

-

The crucible is heated in a furnace to a temperature between 900 °C and 1250 °C.[6][8] The specific temperature and duration of heating will influence the final phase and crystallinity. For instance, heating at 900 °C can yield the β-CaNaPO₄ phase.[2][4]

-

The sample is held at the target temperature for several hours to ensure complete reaction.

-

The product is then cooled to room temperature. Rapid quenching may be necessary to obtain certain phases.

-

The resulting CaNaPO₄ powder is collected for characterization.

-

3.1.2. Wet-Chemical Precipitation Method

This method involves the precipitation of CaNaPO₄ from aqueous solutions of its constituent ions.

-

Materials: A calcium-containing salt solution (e.g., calcium nitrate (B79036) tetrahydrate, Ca(NO₃)₂·4H₂O), a sodium-containing phosphate salt solution (e.g., disodium (B8443419) hydrogen phosphate, Na₂HPO₄), and a pH-adjusting solution (e.g., ammonium (B1175870) hydroxide, NH₄OH).

-

Procedure:

-

Prepare aqueous solutions of the calcium and phosphate precursors at desired concentrations.

-

The calcium salt solution is added dropwise to the stirred phosphate solution at a controlled temperature.[9][10][11][12]

-

The pH of the reaction mixture is continuously monitored and maintained at a specific value (e.g., 7.4) by the dropwise addition of a base.[13]

-

A precipitate will form upon mixing the solutions.

-

The precipitate is aged in the mother liquor for a specific period, typically several hours, to allow for crystal growth and phase maturation.[1]

-

The precipitate is then separated from the solution by filtration or centrifugation.

-

The collected solid is washed several times with deionized water to remove any unreacted ions.

-

The washed precipitate is dried in an oven at a temperature typically around 100 °C.[10]

-

The dried powder may be subsequently calcined at a higher temperature (e.g., 300-600 °C) to induce crystallization into the desired CaNaPO₄ phase.[13]

-

Characterization Techniques

3.2.1. X-ray Diffraction (XRD)

XRD is used to identify the crystalline phases present in the synthesized material and to determine its crystal structure.[14][15][16][17][18][19]

-

Sample Preparation: The synthesized CaNaPO₄ powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder.[16][17][20]

-

Analysis: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded as a function of the diffraction angle (2θ). The resulting diffractogram is then compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the phases present. Rietveld refinement can be used for detailed structural analysis, including lattice parameters and phase quantification.[15][19]

3.2.2. Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology, particle size, and surface topography of the CaNaPO₄ powder.[16][21][22][23][24][25][26][27]

-

Sample Preparation: A small amount of the CaNaPO₄ powder is mounted on an SEM stub using conductive carbon tape.[16][22][23][24][25][26] Any loose powder is removed using a gentle stream of compressed air to prevent contamination of the SEM chamber.[22][24][25] For non-conductive samples, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample to prevent charging under the electron beam.[23][25]

-

Analysis: The prepared stub is placed in the SEM chamber, and the sample is scanned with a focused beam of electrons. The signals produced (secondary electrons, backscattered electrons) are used to generate high-resolution images of the sample's surface.

3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the CaNaPO₄ sample, confirming the presence of phosphate groups.[24][28][29][30][31][32]

-

Sample Preparation: A small amount of the CaNaPO₄ powder is mixed with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.[28][29] Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory, where the powder is placed directly on the ATR crystal.[28][29]

-

Analysis: The sample is irradiated with infrared radiation, and the absorbance is measured as a function of wavenumber. The resulting spectrum shows absorption bands corresponding to the vibrational modes of the chemical bonds present in the sample. The characteristic vibrational modes of the phosphate (PO₄³⁻) group are then identified.

Visualization of Biological Interactions

CaNaPO₄ nanoparticles are being explored as carriers for drug delivery due to their biocompatibility and biodegradability. The following diagram illustrates the general mechanism of cellular uptake of these nanoparticles.

This diagram illustrates the process of endocytosis, where the CaNaPO₄ nanoparticle is engulfed by the cell membrane to form an endosome. As the endosome matures and fuses with a lysosome, the internal pH decreases. This acidic environment leads to the dissolution of the CaNaPO₄ nanoparticle, causing an increase in osmotic pressure within the lysosome. The resulting swelling and rupture of the lysosome facilitate the escape of the encapsulated drug cargo into the cytoplasm, where it can exert its therapeutic effect. The nanoparticle itself biodegrades into its constituent ions (Ca²⁺, Na⁺, and PO₄³⁻).[14][21][33]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Calcium Phosphate Nanoparticles as Carriers of Low and High Molecular Weight Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phase Diagrams of Ca3(PO4)2-Mg3(PO4)2 and Ca3(PO4)2-CaNaPO4 Systems | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. web.abo.fi [web.abo.fi]

- 9. Calcium phosphate drug nanocarriers with ultrahigh and adjustable drug-loading capacity: One-step synthesis, in situ drug loading and prolonged drug release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 11. FTIRI Parameters describing Acid Phosphate Substitution in Biologic Hydroxyapatite - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A new rhenanite (beta-NaCaPO(4)) and hydroxyapatite biphasic biomaterial for skeletal repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Strategy for Cytoplasmic Delivery Using Inorganic Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. vaccoat.com [vaccoat.com]

- 17. Factors influencing the drug release from calcium phosphate cements [iris.cnr.it]

- 18. medcraveonline.com [medcraveonline.com]

- 19. Rietveld refinement of AgCa10(PO4)7 from X-ray powder data - PMC [pmc.ncbi.nlm.nih.gov]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. cemm.ijs.si [cemm.ijs.si]

- 22. nanoscience.com [nanoscience.com]

- 23. researchgate.net [researchgate.net]

- 24. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 25. researchgate.net [researchgate.net]

- 26. cfamm.ucr.edu [cfamm.ucr.edu]

- 27. researchgate.net [researchgate.net]

- 28. Calcium Phosphate-Based Nanomaterials: Preparation, Multifunction, and Application for Bone Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Understanding nanoparticle endocytosis to improve targeting strategies in nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Preparation and application of calcium phosphate nanocarriers in drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 31. ijcmas.com [ijcmas.com]

- 32. researchgate.net [researchgate.net]

- 33. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Synthesis and Characterization of Calcium Sodium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium sodium phosphate (B84403) (CaNaPO₄), a member of the diverse family of calcium phosphate biomaterials, has garnered significant interest in the fields of drug delivery and tissue engineering. Its unique physicochemical properties, influenced by the incorporation of sodium ions into the calcium phosphate lattice, offer potential advantages over more commonly studied calcium phosphates such as hydroxyapatite (B223615) (HA) and tricalcium phosphate (TCP). This technical guide provides a comprehensive overview of the synthesis and characterization of calcium sodium phosphate, offering detailed experimental protocols, data presentation, and visual workflows to aid researchers in their exploration of this promising biomaterial.

Synthesis of Calcium Sodium Phosphate

The synthesis of calcium sodium phosphate can be achieved through various methods, each yielding materials with distinct characteristics in terms of crystallinity, morphology, and purity. The most common approaches include solid-state reaction, wet chemical precipitation, and sol-gel synthesis.

Solid-State Reaction

The solid-state reaction method is a straightforward approach that involves the high-temperature reaction of solid precursors. This method is particularly suitable for producing crystalline, single-phase CaNaPO₄.

Experimental Protocol:

-

Precursor Preparation: Stoichiometric amounts of calcium carbonate (CaCO₃), sodium carbonate (Na₂CO₃), and diammonium hydrogen phosphate ((NH₄)₂HPO₄) are intimately mixed. The molar ratio of Ca:Na:P should be maintained at 1:1:1.

-

Milling: The precursor mixture is thoroughly milled to ensure homogeneity. This can be achieved using a mortar and pestle or a ball mill.

-

Calcination: The milled powder is transferred to an alumina (B75360) crucible and heated in a high-temperature furnace. The calcination process typically involves a two-step heating profile:

-

Initial heating to 673 K (400 °C) under a nitrogen atmosphere to decompose the ammonium (B1175870) phosphate.[1]

-

Subsequent heating to 1223 K (950 °C) in air to complete the reaction and form crystalline CaNaPO₄.[1]

-

-

Cooling: After the desired calcination period, the furnace is cooled down to room temperature to obtain the final product.

Wet Chemical Precipitation

Wet chemical precipitation is a versatile method that allows for the synthesis of calcium phosphate nanoparticles with controlled size and morphology at or near room temperature. For sodium-containing calcium phosphates, this method can be adapted to produce biphasic materials.

Experimental Protocol for Biphasic β-NaCaPO₄/Hydroxyapatite:

-

Solution Preparation:

-

Prepare an aqueous solution of calcium nitrate (B79036) tetrahydrate (Ca(NO₃)₂·4H₂O).

-

Prepare a separate aqueous solution containing sodium hydrogen phosphate (Na₂HPO₄) and sodium bicarbonate (NaHCO₃).

-

-

Precipitation: Rapidly add the calcium nitrate solution to the sodium phosphate/bicarbonate solution while maintaining a physiological pH of 7.4. A gel-like precipitate will form immediately.

-

Aging and Washing: The precipitate is immediately separated from the mother liquor. This is followed by washing with deionized water to remove any unreacted ions.

-

Drying: The washed precipitate is freeze-dried to obtain a fine powder.

-

Calcination: The dried powder is calcined in air at temperatures ranging from 300-600 °C for 6 hours to induce crystallization. This process yields a biphasic material composed of hydroxyapatite and β-rhenanite (β-NaCaPO₄).[2]

Sol-Gel Synthesis

Experimental Protocol (Adapted for Amorphous Sodium-Containing Calcium Phosphate):

-

Sol Preparation:

-

Dissolve a phosphorus precursor, such as triethyl phosphate (TEP), in an organic solvent like ethanol.

-

Separately, dissolve calcium and sodium precursors, such as calcium nitrate tetrahydrate and sodium nitrate, in the same solvent.

-

-

Hydrolysis and Condensation: Add the calcium and sodium solution to the phosphorus solution under vigorous stirring. The addition of a controlled amount of water will initiate hydrolysis and condensation reactions, leading to the formation of a sol.

-

Gelation: Allow the sol to age, during which it will gradually transform into a rigid gel.

-

Drying: The gel is dried under controlled conditions (e.g., in an oven at a low temperature) to remove the solvent, resulting in a xerogel.

-

Calcination: The xerogel is then calcined at a specific temperature to remove residual organics and promote the formation of the desired calcium sodium phosphate phase. The final phase (amorphous or crystalline) will depend on the calcination temperature and duration.

Characterization of Calcium Sodium Phosphate

A comprehensive characterization of the synthesized calcium sodium phosphate is essential to understand its properties and potential applications. The following techniques are commonly employed:

X-ray Diffraction (XRD)

XRD is a fundamental technique for determining the phase composition and crystal structure of the synthesized material. Rietveld refinement of the XRD data can provide detailed information about lattice parameters, crystallite size, and phase quantification.[1][3]

| Parameter | Description | Typical Values for CaNaPO₄ |

| Crystal System | The symmetry of the crystal lattice. | Hexagonal |

| Space Group | The specific symmetry group of the crystal. | P6₃/m (for some apatite structures) |

| Lattice Parameters | The dimensions of the unit cell (a, b, c, α, β, γ). | To be determined by Rietveld refinement. |

| Phase Purity | The percentage of the desired CaNaPO₄ phase. | To be determined by Rietveld refinement. |

| Crystallite Size | The size of the coherently scattering crystalline domains. | Can be estimated using the Scherrer equation or from Rietveld refinement. |

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present in the material, confirming the formation of the phosphate structure and detecting any impurities.

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment |

| ~1000-1150 | ν₃ (P-O stretching) | Asymmetric stretching of the PO₄³⁻ group.[4] |

| ~960 | ν₁ (P-O stretching) | Symmetric stretching of the PO₄³⁻ group.[5] |

| ~560-600 | ν₄ (O-P-O bending) | Bending vibrations of the PO₄³⁻ group.[6] |

| ~470 | ν₂ (O-P-O bending) | Bending vibrations of the PO₄³⁻ group.[6] |

Scanning Electron Microscopy (SEM)

SEM provides high-resolution images of the material's surface, revealing its morphology, particle size, and agglomeration state. Energy-dispersive X-ray spectroscopy (EDS) coupled with SEM can be used for elemental analysis to confirm the presence and distribution of calcium, sodium, and phosphorus.

| Parameter | Description |

| Morphology | The shape of the individual particles (e.g., spherical, rod-like, irregular). |

| Particle Size | The dimensions of the individual particles. |

| Agglomeration | The extent to which primary particles are clustered together. |

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of the material and to identify phase transitions or decomposition events.

| Analysis | Information Obtained |

| TGA | Mass loss as a function of temperature, indicating the removal of adsorbed water or the decomposition of precursors. |

| DSC | Heat flow as a function of temperature, revealing endothermic or exothermic events such as phase transitions or crystallization. |

Signaling Pathways and Biological Response

The incorporation of sodium into the calcium phosphate structure can influence its biological behavior. While specific signaling pathways for CaNaPO₄ are still under investigation, the general mechanisms of calcium phosphate biomaterials involve:

-

Ion Release: The dissolution of the material releases calcium, phosphate, and sodium ions into the local environment. These ions can directly influence cellular processes.

-

Protein Adsorption: The surface of the biomaterial adsorbs proteins from the surrounding biological fluids, which in turn mediates cell attachment, proliferation, and differentiation.

-

Osteogenic Differentiation: Calcium and phosphate ions are known to promote the differentiation of mesenchymal stem cells into osteoblasts, the bone-forming cells.

The presence of sodium may modulate these processes by altering the dissolution rate of the material and influencing the local ionic environment.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of calcium sodium phosphate. The detailed protocols and characterization data presented herein serve as a valuable resource for researchers and professionals in the field of biomaterials and drug delivery. Further investigation into the specific biological responses and signaling pathways modulated by CaNaPO₄ will undoubtedly unlock its full potential for various biomedical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. A new rhenanite (beta-NaCaPO(4)) and hydroxyapatite biphasic biomaterial for skeletal repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. X-ray powder diffraction patterns of calcium phosphates analyzed by the Rietveld method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

In Vitro Osteoconductivity of Calcium Sodium Phosphate Biomaterials: A Technical Guide

Introduction

Calcium phosphate-based biomaterials are cornerstones in the field of bone tissue engineering, prized for their chemical similarity to the mineral phase of bone, biocompatibility, and osteoconductivity.[1][2] Among these, calcium sodium phosphate (B84403) compositions, often in the form of bioactive glasses or ceramics, are being investigated for their potential to enhance bone regeneration. These materials are designed to be resorbed over time and replaced by new bone tissue, a process facilitated by their ability to support the attachment, proliferation, and differentiation of osteogenic cells.[3]

This technical guide provides an in-depth overview of the methods used to assess the in vitro osteoconductivity of calcium sodium phosphate materials. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel biomaterials for orthopedic and dental applications. The guide details key experimental protocols, summarizes the presentation of quantitative data, and illustrates the underlying cellular and molecular mechanisms.

Assessment of Osteoconductivity: Key In Vitro Markers

The osteoconductive potential of a biomaterial is evaluated by monitoring its interaction with osteoblast-like cells. Key parameters include cell viability, proliferation, differentiation into a mature osteoblastic phenotype, and the formation of a mineralized extracellular matrix.

Cell Viability and Proliferation

A primary indicator of biocompatibility is the ability of a material to support cell viability and encourage proliferation. Assays like the MTT test are widely used to quantify the metabolic activity of cells cultured on or in the presence of the biomaterial, which is directly proportional to the number of viable cells.[1][4]

Osteogenic Differentiation: Alkaline Phosphatase (ALP) Activity

Alkaline phosphatase (ALP) is a critical early marker of osteoblast differentiation.[5] This enzyme plays a role in bone mineralization by increasing the local concentration of inorganic phosphate.[6][7] Measuring ALP activity is a standard method to assess the osteogenic potential of a biomaterial.

Extracellular Matrix Mineralization

The ultimate function of mature osteoblasts is to produce and mineralize an extracellular matrix, primarily composed of type I collagen, which becomes embedded with calcium phosphate crystals.[5] Alizarin Red S (ARS) staining is a common technique used to visualize and quantify these calcium deposits in cell culture, confirming the final stage of osteogenic differentiation.[8][9]

Osteogenic Gene Expression

The differentiation of osteoprogenitor cells into mature osteoblasts is controlled by a cascade of specific gene expressions. Real-Time Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is used to quantify the expression levels of key osteogenic marker genes, such as Runt-related transcription factor 2 (Runx2), Alkaline Phosphatase (ALP), Collagen type I (Col1a1), Osteopontin (OPN), and Osteocalcin (OCN).[10][11]

Quantitative Data Summary

The following tables present a template for summarizing quantitative data from in vitro osteoconductivity assays. The data shown are illustrative examples based on typical results for calcium phosphate biomaterials and should be replaced with experimental data specific to the calcium sodium phosphate composition being tested.

Table 1: Cell Viability (MTT Assay)

| Material Group | Day 1 (OD 570 nm) | Day 3 (OD 570 nm) | Day 7 (OD 570 nm) |

|---|---|---|---|

| Control (Tissue Culture Plastic) | 0.55 ± 0.04 | 1.12 ± 0.08 | 1.85 ± 0.11 |

| Calcium Sodium Phosphate | 0.51 ± 0.05 | 1.25 ± 0.09 | 2.10 ± 0.15* |

| β-Tricalcium Phosphate (β-TCP) | 0.49 ± 0.06 | 1.18 ± 0.10 | 1.98 ± 0.13 |

*Data are presented as mean ± standard deviation. OD = Optical Density. *p < 0.05 vs Control.

Table 2: Alkaline Phosphatase (ALP) Activity

| Material Group | Day 7 (U/mg protein) | Day 14 (U/mg protein) |

|---|---|---|

| Control (Tissue Culture Plastic) | 1.5 ± 0.2 | 2.8 ± 0.3 |

| Calcium Sodium Phosphate | 2.5 ± 0.3* | 5.9 ± 0.5* |

| β-Tricalcium Phosphate (β-TCP) | 2.2 ± 0.2* | 5.1 ± 0.4* |

*Data are presented as mean ± standard deviation. *p < 0.05 vs Control.

Table 3: Mineralization (Alizarin Red S Quantification)

| Material Group | Day 21 (OD 405 nm) |

|---|---|

| Control (Tissue Culture Plastic) | 0.21 ± 0.03 |

| Calcium Sodium Phosphate | 0.85 ± 0.09* |

| β-Tricalcium Phosphate (β-TCP) | 0.76 ± 0.07* |

*Data are presented as mean ± standard deviation. *p < 0.05 vs Control.

Table 4: Relative Gene Expression (RT-qPCR)

| Gene | Material Group | Day 7 (Fold Change) | Day 14 (Fold Change) |

|---|---|---|---|

| Runx2 | Calcium Sodium Phosphate | 2.1 ± 0.3* | 1.5 ± 0.2 |

| β-Tricalcium Phosphate | 1.9 ± 0.2* | 1.3 ± 0.1 | |

| ALP | Calcium Sodium Phosphate | 3.5 ± 0.4* | 2.2 ± 0.3* |

| β-Tricalcium Phosphate | 3.1 ± 0.3* | 2.0 ± 0.2* | |

| OCN | Calcium Sodium Phosphate | 1.8 ± 0.2 | 4.5 ± 0.5* |

| β-Tricalcium Phosphate | 1.6 ± 0.2 | 4.1 ± 0.4* |

*Data are presented as mean ± standard deviation relative to the control group at the same time point. *p < 0.05 vs Control.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are standard protocols for the key assays mentioned.

Workflow for In Vitro Osteoconductivity Assessment

The general workflow involves material preparation, cell culture, and a series of assays at specific time points to assess different stages of osteogenesis.

Figure 1: General experimental workflow for assessing in vitro osteoconductivity.

MTT Assay for Cell Viability

This assay measures the reduction of a yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[12][13]

-

Cell Seeding : Plate cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate containing the sterile biomaterial samples and incubate for desired time points (e.g., 24, 72, 168 hours).

-

Reagent Preparation : Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS).

-

Incubation : Remove the culture medium and add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.[13] Incubate for 2-4 hours at 37°C.[12]

-

Solubilization : Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solvent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[12][14]

-

Measurement : Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[14]

Alkaline Phosphatase (ALP) Activity Assay

This colorimetric assay quantifies ALP activity based on the hydrolysis of p-nitrophenyl phosphate (pNPP) to p-nitrophenol.[6][15]

-

Cell Culture : Culture cells on biomaterial samples for the desired time points (e.g., 7 and 14 days).

-

Cell Lysis : Wash the cell-material constructs twice with PBS. Lyse the cells by adding a lysis buffer (e.g., 0.5% Triton X-100 in PBS) and incubating.[16]

-

Reaction : Transfer the cell lysate to a new 96-well plate. Add a pNPP substrate solution.

-

Incubation : Incubate the plate at 37°C until a yellow color develops.[6]

-

Measurement : Stop the reaction by adding NaOH.[6] Measure the absorbance at 405 nm.

-

Normalization : Quantify the total protein content in the parallel lysates (e.g., using a BCA assay) and normalize the ALP activity to the total protein amount.

Alizarin Red S (ARS) Staining for Mineralization

ARS is a dye that selectively binds to calcium salts, forming a red-orange precipitate, which allows for the visualization and quantification of mineralized matrix nodules.[9]

-

Cell Culture : Culture cells on biomaterial samples in osteogenic medium for 14-21 days.

-

Fixation : Aspirate the culture medium, wash the cells with PBS, and fix them with 4% paraformaldehyde or 10% buffered formalin for 15-20 minutes at room temperature.[8][17][18]

-

Staining : Wash the fixed cells with deionized water. Add 40 mM Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.[8][17]

-

Washing : Gently aspirate the ARS solution and wash the wells multiple times with deionized water to remove excess dye.[18]

-

Visualization : Image the stained mineral deposits using a bright-field microscope or scanner.

-

Quantification (Optional) : To quantify, add 10% acetic acid to destain the matrix.[18] Heat, centrifuge the resulting supernatant, neutralize with ammonium (B1175870) hydroxide, and measure the absorbance of the supernatant at 405 nm.

Real-Time RT-qPCR for Gene Expression

This technique measures the amplification of cDNA reverse-transcribed from mRNA, allowing for the quantification of specific gene expression levels.

-

Cell Culture : Culture cells on biomaterials for desired time points (e.g., 7 and 14 days).

-

RNA Extraction : Lyse the cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or column-based kits).

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

qPCR Reaction : Set up the qPCR reaction by mixing the cDNA with primers for target genes (e.g., Runx2, ALP, OCN) and a reference (housekeeping) gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).[19]

-

Amplification and Detection : Perform the reaction in a real-time PCR cycler. The typical program includes an initial activation step, followed by 40 cycles of denaturation, annealing, and extension.[19][20]

-

Data Analysis : Analyze the resulting amplification data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression compared to a control group.[21]

Signaling Pathways in Osteoblast Response

The interaction of osteoblasts with calcium phosphate surfaces triggers intracellular signaling cascades that regulate their behavior. Ions (Ca²⁺, PO₄³⁻) released from the material and the surface topography are key stimuli that activate these pathways.[22][23]

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway, including the ERK and p38 cascades, is crucial for transmitting extracellular signals to the nucleus to control gene expression. Activation of these pathways by calcium phosphate materials has been shown to promote the expression of key osteogenic transcription factors like Runx2, leading to enhanced differentiation.[22][24]

Figure 2: Simplified MAPK (ERK and p38) signaling pathway in osteoblasts.

Bone Morphogenetic Protein (BMP) Pathway

Bone Morphogenetic Proteins (BMPs) are potent growth factors that induce osteoblast differentiation.[25] Some studies suggest that calcium phosphate materials can enhance BMP signaling. The canonical BMP pathway involves the phosphorylation of Smad proteins, which then translocate to the nucleus to regulate the transcription of osteogenic genes, often in cooperation with Runx2.[24][25]

Figure 3: Canonical BMP/Smad signaling pathway promoting osteogenesis.

Conclusion

The in vitro assessment of osteoconductivity is a critical step in the preclinical evaluation of calcium sodium phosphate biomaterials. A systematic approach, employing a combination of assays for cell viability, proliferation, differentiation, and mineralization, provides a comprehensive understanding of the material's biological performance. The quantitative data derived from these experiments, coupled with an understanding of the underlying molecular pathways, enables researchers to effectively screen and optimize novel compositions for bone tissue engineering applications. This guide provides the foundational protocols and frameworks necessary to conduct such evaluations in a rigorous and reproducible manner.

References

- 1. Comprehensive In Vitro Testing of Calcium Phosphate-Based Bioceramics with Orthopedic and Dentistry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inclusion of calcium phosphate does not further improve in vitro and in vivo osteogenesis in a novel, highly biocompatible, mechanically stable and 3D printable polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro evaluation of cell/biomaterial interaction by MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drmillett.com [drmillett.com]

- 6. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bone - Wikipedia [en.wikipedia.org]

- 8. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]

- 9. benchchem.com [benchchem.com]

- 10. Phenotypic expression of bone-related genes in osteoblasts grown on calcium phosphate ceramics with different phase compositions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Real-time quantitative RT-PCR analysis of human bone marrow stromal cells during osteogenic differentiation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. bds.berkeley.edu [bds.berkeley.edu]

- 15. drmillett.com [drmillett.com]

- 16. mdpi.com [mdpi.com]

- 17. 2.10. Alizarin Red S Mineralization Staining [bio-protocol.org]

- 18. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 19. Identifying the best reference gene for RT-qPCR analyses of the three-dimensional osteogenic differentiation of human induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Enhanced Osteogenic Differentiation of Pluripotent Stem Cells via γ-Secretase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stable Reference Genes for qPCR Analysis in BM-MSCs Undergoing Osteogenic Differentiation within 3D Hyaluronan-Based Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Roles of calcium phosphate-mediated integrin expression and MAPK signaling pathways in the osteoblastic differentiation of mesenchymal stem cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 23. High phosphate content in bioactive glasses promotes osteogenesis in vitro and in vivo | Pocket Dentistry [pocketdentistry.com]

- 24. Signaling Pathway and Transcriptional Regulation in Osteoblasts during Bone Healing: Direct Involvement of Hydroxyapatite as a Biomaterial - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Signaling and transcriptional regulation in osteoblast commitment and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Research on Calcium Sodium Phosphate

Introduction

Calcium sodium phosphate (B84403) (CaNaPO₄), a mixed-cation orthophosphate, has been a subject of scientific inquiry due to its unique properties and potential applications, particularly in the fields of biomaterials and animal nutrition. Early research laid the groundwork for understanding its synthesis, structure, and biological interactions. This technical guide provides a comprehensive overview of the foundational studies on calcium sodium phosphate, with a focus on its synthesis, characterization, and initial applications. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key concepts with diagrams.

Core Concepts and Early Applications

Initial investigations into calcium sodium phosphate were driven by its potential as a bioavailable source of calcium and phosphorus. One of the earliest and most significant applications was in animal feed supplements. Research demonstrated that the phosphorus in calcium sodium phosphate could be readily assimilated by animals, making it a valuable nutritional additive.[1] In the realm of biomaterials, the similarity of calcium phosphates to the mineral component of bone spurred research into their use for bone repair and regeneration.[2][3]

Synthesis of Calcium Sodium Phosphate: Early Methodologies

Early research on the synthesis of calcium sodium phosphate primarily focused on two main approaches: solid-state reactions and aqueous precipitation.

Solid-State Synthesis

The solid-state reaction method involves the high-temperature calcination of precursor powders to induce a chemical reaction and form the desired crystalline phase. This was a common method for producing calcium sodium phosphate for industrial applications, such as animal feed supplements.

Experimental Protocol: Solid-State Synthesis of Calcium Sodium Phosphate for Animal Feed Supplement (circa 1972)

This protocol is based on early methods for producing calcium sodium phosphate as a mineral feed supplement.[1]

1. Reactants:

- Dibasic calcium phosphate (CaHPO₄)

- Sodium carbonate (Na₂CO₃)

2. Procedure:

- One hundred forty-two parts by weight of dibasic calcium phosphate (containing approximately 50% P₂O₅ and 40% CaO) are thoroughly mixed with 53 parts by weight of sodium carbonate.

- The mixture is then calcined in a furnace at a temperature of 1200°C.

- The resulting product is a tertiary calcium sodium phosphate, with the formula CaNaPO₄.[1]

Workflow for Solid-State Synthesis

References

An In-depth Technical Guide on the Solubility of Calcium Sodium Phosphate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium sodium phosphate (B84403), a compound of significant interest in biomaterials and drug delivery, exists in both crystalline (CaNaPO₄, Rhenanite) and amorphous glassy forms. Its solubility in aqueous solutions is a critical parameter influencing its bioactivity, degradation rate, and performance in physiological environments. This technical guide provides a comprehensive overview of the factors governing the solubility of calcium sodium phosphate, details experimental protocols for its determination, and explores the cellular signaling pathways activated by its dissolution products. All quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction to Calcium Sodium Phosphate

Calcium sodium phosphate encompasses a range of materials containing calcium, sodium, and phosphate ions. The two primary forms encountered in research and development are:

-

Crystalline Calcium Sodium Phosphate (CaNaPO₄): Also known as Rhenanite, this is a specific crystalline compound with a defined stoichiometry. It is often investigated for its potential in bioceramics and bone regeneration applications.[1]

-

Calcium Sodium Phosphate Glasses: These are amorphous materials belonging to the P₂O₅–CaO–Na₂O system. Their composition can be varied to tailor their solubility and degradation rates, making them suitable for controlled-release applications.

The incorporation of sodium into the calcium phosphate structure generally increases its solubility and degradation rate compared to pure calcium phosphates like hydroxyapatite (B223615), which is known for its low solubility and high stability.[2]

Factors Influencing Solubility

The dissolution of calcium sodium phosphate in aqueous solutions is a complex process governed by several interconnected factors:

-

pH of the Medium: The pH of the aqueous solution is a critical determinant of solubility. As the pH decreases, the protonation of phosphate ions (PO₄³⁻ to HPO₄²⁻ and H₂PO₄⁻) increases, leading to a significant increase in the solubility of most calcium phosphate phases.[2][3]

-

Temperature: Temperature influences the dissolution kinetics and the thermodynamic solubility product. While the specific effect can vary depending on the phase, for many calcium phosphates, solubility increases with temperature.

-

Ionic Strength: The presence of other ions in the solution affects the activity of calcium, sodium, and phosphate ions, thereby influencing the solubility. High ionic strength can either increase or decrease solubility depending on the specific interactions.

-

Crystal Phase and Composition: Different crystalline phases (e.g., β-CaNaPO₄) and variations in the Ca/P/Na molar ratio in glassy forms will have distinct solubilities. Amorphous (non-crystalline) calcium phosphates are generally more soluble than their crystalline counterparts.[2][4]

-

Particle Size and Surface Area: Smaller particle sizes and higher surface areas lead to a faster dissolution rate due to the increased contact area with the solvent.

Quantitative Solubility Data

Quantifying the solubility of sparingly soluble salts like calcium phosphates is often done using the solubility product constant (Ksp). The Ksp is the equilibrium constant for the dissolution of a solid ionic compound into its constituent ions in a solution.

4.1 Solubility of Crystalline Calcium Phosphates

| Calcium Phosphate Phase | Chemical Formula | Ca/P Ratio | pKsp (-log(Ksp)) at 25°C | Reference |

| Dicalcium phosphate dihydrate (DCPD) | CaHPO₄·2H₂O | 1.00 | 6.59 | |

| Octacalcium phosphate (OCP) | Ca₈H₂(PO₄)₆·5H₂O | 1.33 | 96.6 | |

| α-Tricalcium phosphate (α-TCP) | α-Ca₃(PO₄)₂ | 1.50 | 25.5 | |

| β-Tricalcium phosphate (β-TCP) | β-Ca₃(PO₄)₂ | 1.50 | 28.9 | |

| Hydroxyapatite (HA) | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | 116.8 |

4.2 Solubility of Calcium Sodium Phosphate Glasses

The solubility of calcium sodium phosphate glasses is highly dependent on their composition. The dissolution rate can be tailored by adjusting the molar percentages of P₂O₅, CaO, and Na₂O.

| Glass Composition (mol%) | Dissolution in Tris buffer (24h) | Reference |

| 50 P₂O₅ - CaO - Na₂O | ~90% | [4] |

| 35 P₂O₅ - CaO - Na₂O | ~15% | [4] |

Experimental Protocols for Solubility Determination

Determining the solubility of calcium sodium phosphate requires a systematic approach involving sample preparation, dissolution, and analysis of the resulting solution.

5.1 General Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of calcium sodium phosphate.

5.2 Detailed Methodologies

5.2.1 Preparation of Saturated Solutions (Equilibrium Method)

-

Solid Preparation: Synthesize and characterize the calcium sodium phosphate material (crystalline or glassy) to ensure phase purity and determine surface area.

-

Solvent Preparation: Prepare the aqueous solution (e.g., deionized water, phosphate-buffered saline) and adjust the pH to the desired value.

-

Equilibration: Add an excess of the solid calcium sodium phosphate to the prepared solution in a sealed container. Agitate the mixture at a constant temperature for a predetermined period to allow the system to reach equilibrium. The time to reach equilibrium should be determined empirically.

-

Sampling and Filtration: Withdraw an aliquot of the supernatant and immediately filter it through a membrane filter (e.g., 0.22 µm) to remove any solid particles.

-

pH Measurement: Measure the pH of the filtered solution at the equilibration temperature.

-

Ionic Analysis: Analyze the concentrations of calcium, phosphate, and sodium ions in the filtrate using appropriate analytical techniques.

5.2.2 Analytical Techniques for Ion Concentration Measurement

| Ion | Analytical Technique | Principle |

| Calcium (Ca²⁺) | Atomic Absorption Spectrophotometry (AAS) | Measures the absorption of light by free calcium atoms in a flame or graphite (B72142) furnace. |

| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Measures the light emitted by excited calcium atoms in an argon plasma. | |

| Colorimetric Assay (e.g., with o-cresolphthalein (B1221799) complexone) | Forms a colored complex with calcium, and the absorbance is measured spectrophotometrically. | |

| Phosphate (PO₄³⁻) | Molybdate (B1676688) Blue Spectrophotometric Method | Phosphate reacts with molybdate in an acidic medium to form a phosphomolybdate complex, which is then reduced to a blue-colored complex for spectrophotometric measurement. |

| Ion Chromatography (IC) | Separates phosphate ions from other anions on an ion-exchange column, followed by conductivity detection. | |

| Sodium (Na⁺) | Flame Photometry | Measures the intensity of light emitted when sodium is introduced into a flame. |

| ICP-OES | Measures the light emitted by excited sodium atoms in an argon plasma. |

Cellular Signaling Pathways

The dissolution of calcium sodium phosphate materials releases calcium and phosphate ions, which can act as signaling molecules and influence cellular behavior, particularly in the context of bone regeneration.

6.1 Activation of the MAPK/ERK Pathway

Extracellular calcium and phosphate ions have been shown to activate the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway in osteoblasts. This signaling cascade plays a crucial role in osteogenic differentiation and bone formation.

The following diagram illustrates a simplified representation of the MAPK/ERK signaling pathway initiated by extracellular signals.

Conclusion

The solubility of calcium sodium phosphate in aqueous solutions is a multifaceted property that is crucial for its application in the biomedical field. A thorough understanding and precise measurement of solubility are essential for the design and development of effective and safe biomaterials and drug delivery systems. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and scientists to investigate and harness the properties of calcium sodium phosphate.

References

A Comprehensive Technical Guide to the Thermodynamic Stability of CaNaPO₄ Phases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermodynamic stability of calcium sodium phosphate (B84403) (CaNaPO₄) phases. CaNaPO₄, also known as rhenanite, is a material of significant interest in various fields, including biomaterials, ceramics, and fertilizers.[1][2] Understanding its phase stability is crucial for controlling its properties and performance in these applications. This document summarizes key thermodynamic data, details experimental protocols for characterization, and provides visual representations of experimental workflows and phase transitions.

Thermodynamic Data of CaNaPO₄ Phases

The thermodynamic stability of different CaNaPO₄ phases is governed by parameters such as enthalpy of formation, entropy, and Gibbs free energy. These values determine the spontaneity of phase transformations and the equilibrium state at different temperatures. A summary of the available quantitative thermodynamic data for CaNaPO₄ phases is presented in the tables below.

Table 1: Standard Molar Thermodynamic Properties of β-CaNaPO₄ and Related Phases at 298.15 K

| Phase | Standard Enthalpy of Formation (ΔHf°) (kJ/mol) | Standard Molar Entropy (S°) (J/mol·K) |

| β-CaNaPO₄ | -2018.3 ± 2.2[3] | 137.2 ± 1.0[3] |

| β-Ca(Na₀.₉₃K₀.₀₇)PO₄ | - | - |

| γ-Ca(Na₀.₄K₀.₆)PO₄ | - | - |

| γ-Ca(Na₀.₃₅K₀.₆₅)PO₄ | - | - |

| β'-CaKPO₄ | -2030.5 ± 2.1[3] | 148.6 ± 1.0[3] |

Note: The database of FactSage contains a standard entropy of 128.7 J mol⁻¹ K⁻¹ and an enthalpy of formation of -2033 kJ mol⁻¹ for CaNaPO₄, without specifying the phase modification.[4]

Table 2: Enthalpies of Phase Transitions

| Transition | Transition Temperature (Ttrs) | Transition Enthalpy (ΔHtrs) (kJ/mol) |

| β-CaNaPO₄ → α-CaNaPO₄ | ~690 °C (963 K)[3] | 8.2[4] |

| γ-Ca(Na₀.₄K₀.₆)PO₄ → α-Ca(Na₀.₄K₀.₆)PO₄ | - | 1.4[4] |

| β'-CaKPO₄ → α-CaKPO₄ | - | 2.8[4] |

Experimental Protocols

The characterization of the thermodynamic stability of CaNaPO₄ phases involves several key experimental techniques. Below are detailed methodologies for the synthesis and analysis of these materials.

Synthesis of CaNaPO₄

2.1.1. Solid-State Reaction Method

This is a common method for preparing polycrystalline CaNaPO₄.

-

Precursor Preparation: Stoichiometric amounts of high-purity calcium carbonate (CaCO₃), sodium carbonate (Na₂CO₃), and diammonium hydrogen phosphate ((NH₄)₂HPO₄) are weighed and intimately mixed.

-

Mixing: The powders are thoroughly mixed in an agate mortar with a pestle or by ball milling to ensure homogeneity. Acetone or ethanol (B145695) can be used as a mixing medium to improve dispersion.

-

Calcination: The mixed powder is placed in an alumina (B75360) or platinum crucible and heated in a furnace. A typical heating profile involves a slow ramp rate (e.g., 5 °C/min) to an initial decomposition temperature (e.g., 600 °C) to remove volatile components, followed by a higher temperature treatment (e.g., 900-1200 °C) for several hours to promote the solid-state reaction and formation of the desired CaNaPO₄ phase.[5]

-

Cooling and Grinding: The furnace is cooled down to room temperature. The resulting product is then ground to obtain a fine powder. Intermediate grinding and reheating steps may be necessary to ensure complete reaction.

-

Phase Identification: The final product is analyzed by Powder X-ray Diffraction (PXRD) to confirm the phase purity of the synthesized CaNaPO₄.

2.1.2. Precipitation Method

This method allows for the synthesis of CaNaPO₄ powders at lower temperatures.

-

Solution Preparation: Prepare aqueous solutions of a soluble calcium salt (e.g., calcium nitrate, Ca(NO₃)₂), a soluble sodium salt (e.g., sodium nitrate, NaNO₃), and a soluble phosphate source (e.g., diammonium hydrogen phosphate, (NH₄)₂HPO₄).

-

Precipitation: The phosphate solution is added dropwise to the mixed calcium and sodium salt solution under constant stirring. The pH of the solution is controlled by the addition of a base (e.g., ammonium (B1175870) hydroxide, NH₄OH) to induce precipitation.

-

Aging: The resulting precipitate is aged in the mother liquor for a specific period (e.g., 24 hours) to allow for crystallization and compositional homogenization.

-

Washing and Drying: The precipitate is separated from the solution by filtration or centrifugation, washed several times with deionized water to remove any unreacted ions, and then dried in an oven at a low temperature (e.g., 80-100 °C).

-

Calcination: The dried powder is subsequently calcined at a higher temperature (e.g., 700-900 °C) to obtain the crystalline CaNaPO₄ phase.

Characterization Techniques

2.2.1. High-Temperature X-ray Diffraction (HT-XRD)

HT-XRD is used to study phase transitions and thermal expansion of CaNaPO₄ at elevated temperatures.

-

Sample Preparation: A thin layer of the CaNaPO₄ powder is placed on a flat sample holder made of a high-temperature resistant material (e.g., platinum or alumina).

-

Instrument Setup: The sample is mounted in a high-temperature furnace chamber attached to the XRD goniometer. The chamber is equipped with a heating element and a thermocouple to control and measure the sample temperature accurately.

-

Data Collection: XRD patterns are collected at various temperatures as the sample is heated. The heating rate and temperature intervals are chosen based on the expected phase transitions. Data is typically collected in a continuous or step-wise heating mode.

-

Data Analysis: The collected XRD patterns are analyzed to identify the crystal structures present at each temperature. Changes in the diffraction peak positions are used to determine the lattice parameters and calculate the thermal expansion coefficients. The appearance or disappearance of peaks indicates a phase transition.

2.2.2. Differential Scanning Calorimetry (DSC)

DSC is employed to determine the temperatures and enthalpies of phase transitions.

-

Sample Preparation: A small, accurately weighed amount of the CaNaPO₄ powder (typically 5-15 mg) is placed in a sample pan (e.g., aluminum or platinum). An empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specific temperature range. The cell is purged with an inert gas (e.g., nitrogen or argon) to prevent any reactions with the atmosphere.

-

Data Collection: The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The resulting DSC curve shows peaks corresponding to thermal events such as phase transitions. The onset temperature of the peak indicates the transition temperature, and the area under the peak is proportional to the enthalpy change of the transition.

2.2.3. Solution Calorimetry

Solution calorimetry is used to determine the enthalpy of formation of CaNaPO₄.

-